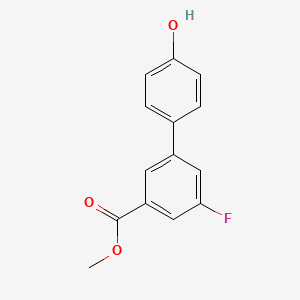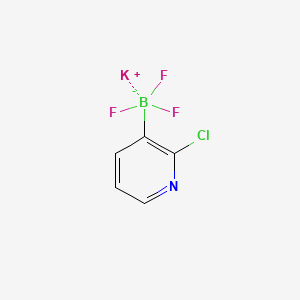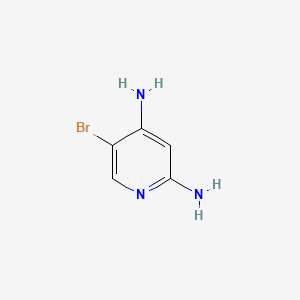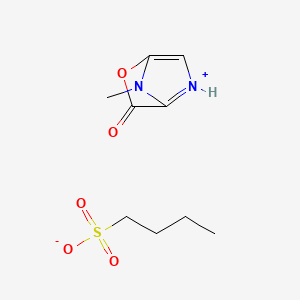
1-Methylimidazolium sulfobutyrolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylimidazolium sulfobutyrolactone is a functionalized ionic liquid with the molecular formula C9H14N2O5S and a molecular weight of 262.28 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications. It is characterized by its high thermal stability and solubility in water, which makes it suitable for a range of chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylimidazolium sulfobutyrolactone can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with butane sultone . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through recrystallization or other suitable purification techniques to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure maximum yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylimidazolium sulfobutyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group under specific conditions.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted imidazolium compounds .
Aplicaciones Científicas De Investigación
1-Methylimidazolium sulfobutyrolactone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-methylimidazolium sulfobutyrolactone exerts its effects involves its interaction with various molecular targets. The imidazolium ring can interact with biological molecules through hydrogen bonding and ionic interactions, influencing the activity of enzymes and other proteins . The sulfonate group can also participate in electrostatic interactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium iodide
Comparison: 1-Methylimidazolium sulfobutyrolactone stands out due to its unique combination of the imidazolium ring and the sulfobutyrolactone group, which imparts distinct properties such as higher thermal stability and enhanced solubility in water compared to its analogs . This makes it particularly useful in applications requiring these specific characteristics.
Propiedades
IUPAC Name |
butane-1-sulfonate;7-methyl-2-oxa-7-aza-5-azoniabicyclo[2.2.1]hepta-1(6),4-dien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.C4H10O3S/c1-7-3-2-6-4(7)5(8)9-3;1-2-3-4-8(5,6)7/h2H,1H3;2-4H2,1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNZTRKWGDOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)[O-].CN1C2=C[NH+]=C1C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate](/img/structure/B597965.png)
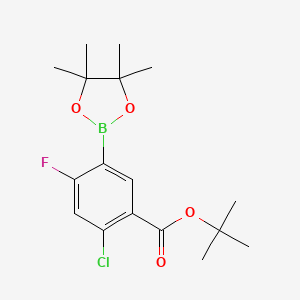
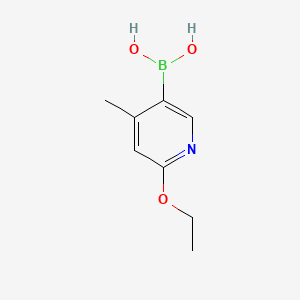
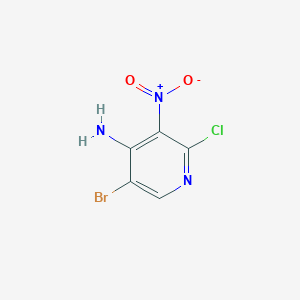
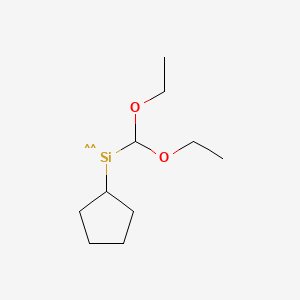

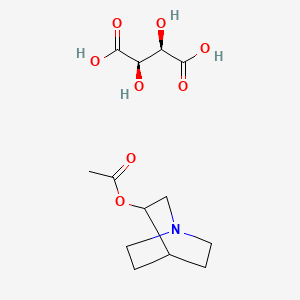
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)

![[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B597982.png)
